1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride
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Overview
Description
1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
The synthesis of 1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride can be achieved through several routes. One common method involves the Diels-Alder reaction of an α-methylene caprolactam with a diene in the presence of a copper(II) complex and a chiral ligand. This reaction provides the desired spirocyclic compound with high enantioselectivity . Industrial production methods may involve optimizing this reaction for larger scales, ensuring high yield and purity.
Chemical Reactions Analysis
1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Scientific Research Applications
1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or interference with signal transduction processes .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride: This compound has a similar structure but with a different ring size, leading to variations in its chemical properties and biological activity.
3-Oxa-8-azaspiro[5.6]dodec-10-ene hydrochloride:
The uniqueness of 1-Oxa-9-azaspiro[5
Biological Activity
1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Research indicates that spirocyclic compounds often possess antimicrobial properties. While specific data on this compound is limited, related spirocyclic compounds have shown promise against various bacterial strains.
- Cytotoxic Effects : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.
Case Studies
Although direct case studies on this compound are scarce, related compounds have been studied extensively:
- Anticancer Activity : A study involving a structurally similar spiro compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that this compound may have similar effects.
- Antimicrobial Studies : Compounds in the spirocyclic family have been evaluated for their effectiveness against bacterial infections. For instance, derivatives of 8-Azaspiro[5.6]dodecane exhibited notable antibacterial activity against Gram-positive bacteria.
Synthesis and Characterization
The synthesis of this compound typically involves multistep chemical reactions, including:
- Formation of the Spirocyclic Core : The initial step usually involves the formation of the spirocyclic structure through cyclization reactions.
- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt form to enhance solubility and stability.
Data Tables
Property | Value |
---|---|
Molecular Formula | C10H19NO |
Molecular Weight | 169.27 g/mol |
SMILES | C1CCOC2(C1)CCCNCC2 |
Predicted Collision Cross Section | Varies by adduct |
Properties
Molecular Formula |
C10H18ClNO |
---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
1-oxa-10-azaspiro[5.6]dodec-3-ene;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-9-12-10(4-1)5-3-7-11-8-6-10;/h1-2,11H,3-9H2;1H |
InChI Key |
RQFLBANPRPJCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)CC=CCO2.Cl |
Origin of Product |
United States |
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